molecular formula C17H24O4 B1599100 4-decanoyloxybenzoic Acid CAS No. 86960-46-5

4-decanoyloxybenzoic Acid

Cat. No.: B1599100
CAS No.: 86960-46-5
M. Wt: 292.4 g/mol
InChI Key: QTMHHQFADWIZCP-UHFFFAOYSA-N
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Description

It belongs to the class of phenol esters, which are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group . This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-decanoyloxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Decanoyloxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Decanoyloxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of liquid crystals and other organic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins

Mechanism of Action

The mechanism of action of 4-decanoyloxybenzoic acid involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting microbial cell membranes, leading to cell lysis. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then interact with cellular components .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a long alkyl chain and an aromatic ester group. This structure imparts specific physicochemical properties, such as increased hydrophobicity and the ability to form stable complexes with various molecules, making it valuable in diverse applications .

Properties

IUPAC Name

4-decanoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-2-3-4-5-6-7-8-9-16(18)21-15-12-10-14(11-13-15)17(19)20/h10-13H,2-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMHHQFADWIZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394134
Record name 4-decanoyloxybenzoic Acid
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86960-46-5
Record name 4-[(1-Oxodecyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86960-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-((1-oxodecyl)oxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[(1-oxodecyl)oxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-decanoyloxybenzoic Acid
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Record name 4-(decanoyloxy)benzoic acid
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Synthesis routes and methods I

Procedure details

10 Grams of p-hydroxybenzoic acid and 15 g of decanoic acid chloride were stirred at room temperature, and 7.2 g of pyridine was dropwise added. After the mixture was stirred for 1 day, a reaction product was poured into water, and an organic layer was extracted with dichloromethane. The organic layer was washed with 1N hydrochloric acid and dried over anhydrous sodium sulfate, the solvent was distilled off, and then residue was washed with n-hexane and then dried to give a crude end product.
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15 g
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7.2 g
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Synthesis routes and methods II

Procedure details

A solution of 4-hydroxybenzoic acid (3 g), decanoic acid chloride (4.3 g), triethylamine (2.4 g) and dimethylaminopyridine (0.2 g) in methylene chloride (50 ml) was stirred at room temperature for 24 hours, and then poured in water. The solution was neutralized with dilute aqueous hydrochloric acid solution and extracted with dimethyl ether. The extracted product was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was washed enough with hexane to obtain the titled compound (2.7 g).
Quantity
3 g
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4.3 g
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0.2 g
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50 mL
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2.4 g
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Synthesis routes and methods III

Procedure details

To a solution of the 4-n-decanoyloxybenzoic acid (0.43 g) obtained in Example 12, (3) and the 1,1,1-trifluoro-2-octyl 4-hydroxybenzoate (0.4 g) obtained in (2) above in tetrahydrofuran (about 30 ml) were added dicyclohexylcarbodiimide (0.32 g) and dimethylamonopyridine (0.01 g). The mixture was stirred at room temperature for about 20 hours and was distilled to remove the solvent. The residue was dissolved in dichloromethane and washed with water. The organic layer was dried over anhydrous magnesium sulfate and was distilled to remove the solvent. The residue was purified by silica-gel column chromatography (developer : hexane/ ethyl acetate=20/1) to obtain the titled compound (0.20 g).
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Synthesis routes and methods IV

Procedure details

To a solution of p-hydroxybenzoic acid (3 g) and triethylamine (2.4 g) in dichloromethane (30 ml) were added decanoyl chloride (4.3 g) and dimethylaminopyridine (0.2 g). The mixture was stirred at room temperature for about 20 hours. After dilute aqueous hydrochloric acid solution was added to the mixture, an organic layer was separated by a funnel. After the solution was distilled to remove the solvent, the residue was washed with n-hexane and dried to obtain the titled compound (about 5 g).
Quantity
3 g
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2.4 g
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4.3 g
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30 mL
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0.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.